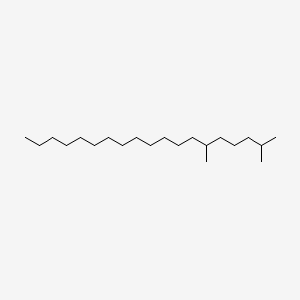
2,6-Dimethylnonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylnonadecane is an organic compound with the molecular formula C21H44. It is a branched alkane, characterized by the presence of two methyl groups attached to the nonadecane chain at the 2nd and 6th positions. This compound is part of a larger class of hydrocarbons known for their stability and hydrophobic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylnonadecane typically involves the alkylation of nonadecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where nonadecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in a continuous flow reactor is a common approach. This method allows for precise control over reaction parameters, leading to efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylnonadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although less common, reduction reactions can convert any oxidized forms back to the alkane.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine or bromine gas under UV light.
Major Products Formed:
Oxidation: Formation of 2,6-dimethylnonadecanol, 2,6-dimethylnonadecanone, or 2,6-dimethylnonadecanoic acid.
Substitution: Formation of 2,6-dichlorononadecane or 2,6-dibromononadecane.
Scientific Research Applications
2,6-Dimethylnonadecane has several applications across various fields:
Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure and properties.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Studied for its potential use in drug delivery systems, particularly in hydrophobic drug formulations.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 2,6-Dimethylnonadecane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. Its non-polar nature allows it to interact with other hydrophobic molecules, facilitating various biochemical processes .
Comparison with Similar Compounds
- 2,3-Dimethylnonadecane
- 2,4-Dimethylnonadecane
- 2,5-Dimethylnonadecane
Comparison: While these compounds share the same nonadecane backbone, the position of the methyl groups significantly influences their physical and chemical properties. For instance, 2,6-Dimethylnonadecane has a unique spatial arrangement that affects its boiling point and solubility compared to its isomers. This uniqueness makes it particularly valuable in specific industrial applications where precise molecular interactions are required .
Properties
CAS No. |
54105-68-9 |
|---|---|
Molecular Formula |
C21H44 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
2,6-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-18-21(4)19-16-17-20(2)3/h20-21H,5-19H2,1-4H3 |
InChI Key |
MKDTXPPIDHKWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















